molecular formula C7H8BBrO2 B1337116 4-Bromo-2-methylphenylboronic acid CAS No. 221006-71-9

4-Bromo-2-methylphenylboronic acid

Cat. No.: B1337116
CAS No.: 221006-71-9
M. Wt: 214.85 g/mol
InChI Key: BEQUDVVISBTSHZ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

  • 4-Bromophenylboronic acid
  • 2-Methylphenylboronic acid
  • 4-Bromo-2-methylphenylboronic acid

Comparison: this compound is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to its analogs . For instance, the bromine atom enhances the compound’s ability to participate in cross-coupling reactions, while the methyl group influences its steric and electronic properties .

Properties

IUPAC Name

(4-bromo-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUDVVISBTSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431184
Record name 4-BROMO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221006-71-9
Record name 4-BROMO-2-METHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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